molecular formula C12H19NO B6427093 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one CAS No. 2327070-55-1

2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one

Cat. No. B6427093
CAS RN: 2327070-55-1
M. Wt: 193.28 g/mol
InChI Key: IGLGJOHSCRWYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one, also known as 2-CPCPE, is a cyclopropyl-substituted cyclopentyl ketone. It is a member of the cyclopentyl ketone family and is a highly versatile compound with a wide range of potential applications in scientific research. This compound has been found to have a number of unique properties, including the ability to act as a molecular switch, as well as its ability to interact with other molecules in a variety of ways.

Scientific Research Applications

2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one has a wide range of potential scientific research applications. It has been used in the study of molecular switches, as well as in the study of catalysis and enzyme inhibition. It has also been used in the study of drug delivery systems, as well as in the study of organic synthesis. Additionally, 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one has been used in the study of photochemistry, as well as in the study of photophysics.

Mechanism of Action

2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one is able to interact with other molecules in a variety of ways. It has been found to interact with DNA, proteins, and other molecules in a number of ways, including binding, inhibition, and activation. Additionally, 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one is able to act as a molecular switch, allowing it to interact with other molecules in a variety of ways.
Biochemical and Physiological Effects
2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one has a number of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one has been found to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one in laboratory experiments is its low cost and availability. Additionally, 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one is highly soluble in a variety of organic solvents, making it easy to use in a variety of laboratory experiments. However, 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one is relatively unstable and has a relatively short shelf life, which can limit its use in some laboratory experiments.

Future Directions

The potential applications of 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one are vast and varied. In the future, 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one could be used in the development of new drugs, as well as in the development of new medical treatments. Additionally, 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one could be used in the development of new materials, such as polymers and nanomaterials. Additionally, 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one could be used in the development of new catalysts and enzyme inhibitors. Finally, 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one could be used in the development of new photochemical and photophysical systems.

Synthesis Methods

2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one can be synthesized in a variety of ways, including the use of a Grignard reaction and a Wittig reaction. The Grignard reaction involves the reaction of a Grignard reagent with a cyclopropyl ketone, while the Wittig reaction involves the reaction of a phosphonium salt with a cyclopropyl ketone. The Grignard reaction is generally considered to be the preferred method for the synthesis of 2-cyclopropyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one due to its simplicity and cost-effectiveness.

properties

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c14-12(6-9-4-5-9)13-7-10-2-1-3-11(10)8-13/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLGJOHSCRWYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-1-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanone

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